3-(5-Fluoropyridin-2-YL)-3-oxopropanal
Description
3-(5-Fluoropyridin-2-YL)-3-oxopropanal is a fluorinated pyridine derivative featuring a pyridine ring substituted with fluorine at position 5 and a 3-oxopropanal moiety at position 2. Fluorine enhances metabolic stability and lipophilicity, while the aldehyde group offers a reactive site for further functionalization .
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-2-7(10-5-6)8(12)3-4-11/h1-2,4-5H,3H2 |
InChI Key |
AINTVFWJKLZCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach is the direct fluorination of pyridine derivatives using electrophilic fluorinating agents .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-YL)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "3-(5-Fluoropyridin-2-YL)-3-oxopropanal":
Scientific Research Applications
While direct studies on "3-(5-Fluoropyridin-2-YL)-3-oxopropanal" appear sparse in the search results, information regarding similar compounds and their applications can provide insights.
Related Fluorinated Compounds
- Building Blocks: Fluorinated compounds, including those with a pyridine ring, serve as building blocks in synthesizing more complex molecules for materials science and catalysis.
- Fluorinated Analogs: They are also used to develop fluorinated analogs of biologically active molecules. These analogs help study enzyme mechanisms and drug interactions.
- Pharmaceuticals: Fluorinated compounds are explored as potential pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Agrochemicals and Polymers: They find use in producing agrochemicals, polymers, and specialty chemicals because of their unique reactivity and stability.
Potential Biological Activities
- The presence of a fluorine substituent may allow the compound to interact with biological targets, making it a candidate for pharmacological exploration.
- Fluorinated compounds often show enhanced lipophilicity and bioavailability, potentially leading to increased efficacy in modulating enzyme activity or receptor signaling pathways.
Case Studies and Research Findings
- Kynurenine Pathway Modulation: Compounds similar to "3-(5-Fluoropyridin-2-YL)-3-oxopropanal" have been studied for modulating the kynurenine pathway, which is implicated in neurodegenerative diseases. Specifically, inhibiting kynurenine 3-monooxygenase has shown potential in reducing neuroinflammation and protecting against neuronal damage.
- Enzyme Interaction Studies: Studies suggest that compounds like this could influence enzyme activity through competitive inhibition or allosteric modulation, indicating a potential role in drug design targeting specific metabolic pathways.
- Fibroblast Growth Factor Receptor Kinases: Heteroaryl inhibitors of fibroblast growth factor receptor kinases .
- MALT-1 Inhibitors: Pyrazolopyrimidine as MALT-1 inhibitors .
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-YL)-3-oxopropanal involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways and the compound’s potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 3-(5-Fluoropyridin-2-YL)-3-oxopropanal with analogs from the literature:
Key Observations:
- Electron-Withdrawing Effects: The nitro and chloro groups in ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates increase electron deficiency, enhancing reactivity toward nucleophilic substitution compared to the fluorine-substituted target compound .
- Functional Group Reactivity : The aldehyde in 3-(5-Fluoropyridin-2-YL)-3-oxopropanal is more reactive than esters or alcohols in analogs, enabling applications in cross-coupling or condensation reactions .
- Solubility and Stability: Amino and hydroxyl groups in analogs like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol improve water solubility but reduce metabolic stability relative to the fluorine-aldehyde combination .
Biological Activity
3-(5-Fluoropyridin-2-YL)-3-oxopropanal is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound features a pyridine ring substituted with a fluorine atom, which is known to enhance biological activity by affecting the electronic properties and lipophilicity of the molecule. The oxopropanal moiety contributes to its reactivity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to 3-(5-fluoropyridine-2-yl)-3-oxopropanal. A series of synthesized oxazolidinone derivatives exhibited significant antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, one derivative demonstrated an 8-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 7j | 0.25 | S. aureus |
| 6a-m | 2-32 | Various gram-positive |
These findings suggest that modifications to the basic structure can lead to enhanced antibacterial efficacy.
Anti-inflammatory Activity
The anti-inflammatory activity of 3-(5-fluoropyridin-2-YL)-3-oxopropanal has been evaluated through its effects on nitric oxide (NO) production in RAW264.7 macrophages. In experiments where cells were treated with lipopolysaccharide (LPS), the compound showed a significant reduction in NO secretion compared to untreated controls. Specifically, treatment with the compound resulted in a 49.19% inhibition of NO production, indicating its potential as an anti-inflammatory agent .
| Treatment | NO Production (%) |
|---|---|
| Control | 68.32 ± 2.69 |
| PDTC (30 µM) | 68.32 ± 2.69 |
| 3-(5-Fluoropyridin-2-YL)-3-oxopropanal (6 µM) | 49.19 ± 1.50 |
Case Studies
- Antibacterial Evaluation : In a study evaluating a series of oxazolidinone derivatives, compounds derived from 3-(5-fluoropyridine-2-yl)-3-oxopropanal were tested for their ability to inhibit biofilm formation and showed promising results against S. pneumoniae . The compounds not only inhibited bacterial growth but also prevented biofilm formation at concentrations significantly lower than those required for cytotoxic effects.
- Mechanistic Insights : Molecular docking studies have been conducted to understand the binding modes of these compounds with bacterial targets, suggesting that the fluorine atom enhances binding affinity due to altered electronic properties . This insight is critical for guiding future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
